4-BROMO-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-BROMO-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a nitrophenyl group attached to the hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, potassium permanganate.
Major Products Formed
Reduction: Formation of 4-bromo-N’-[(E)-(3-aminophenyl)methylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azo compounds.
Scientific Research Applications
4-BROMO-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the hydrazone moiety allows for various interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with the nitro group at the 2-position.
4-BROMO-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with the nitro group at the 4-position.
4-BROMO-N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Contains additional bromine and hydroxyl groups.
Uniqueness
4-BROMO-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMPEEGSCFCVTI-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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